molecular formula C12H11N3O3S B12203539 Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate

Cat. No.: B12203539
M. Wt: 277.30 g/mol
InChI Key: FWVXTIRUERDFHN-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate is a complex organic compound that features a triazine ring, a phenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate typically involves the reaction of 5-hydroxy-6-phenyl-1,2,4-triazine-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The thioether linkage can be substituted with other nucleophiles in the presence of a suitable leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced triazine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The mechanism by which Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazine ring and phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-hydroxy-6-methyl-1,2,4-triazin-3-ylthio)acetate
  • Methyl 2-(5-hydroxy-6-ethyl-1,2,4-triazin-3-ylthio)acetate
  • Methyl 2-(5-hydroxy-6-propyl-1,2,4-triazin-3-ylthio)acetate

Uniqueness

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate is unique due to the presence of the phenyl group, which can enhance its binding interactions and stability compared to its methyl, ethyl, or propyl analogs. This uniqueness makes it a valuable compound for specific applications where enhanced binding and stability are required.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

methyl 2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetate

InChI

InChI=1S/C12H11N3O3S/c1-18-9(16)7-19-12-13-11(17)10(14-15-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,15,17)

InChI Key

FWVXTIRUERDFHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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